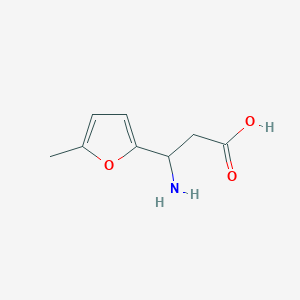

3-Amino-3-(5-methyl-2-furyl)propanoic acid

Description

Contextualization of Propanoic Acid Derivatives in Advanced Organic Synthesis

Propanoic acid and its derivatives are versatile building blocks in organic synthesis. Their chemical functionalities can be readily modified to create a wide array of molecules with diverse applications, from pharmaceuticals to materials science. The introduction of various substituents onto the propanoic acid scaffold allows for the fine-tuning of a molecule's physical and biological properties.

Significance of Furan-Substituted α-Amino Acids in Chemical Biology

The furan (B31954) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. nih.gov When incorporated into amino acid structures, the furan moiety can impart unique conformational constraints and engage in specific interactions with biological targets. Furan-containing amino acids have been explored for their potential as enzyme inhibitors, components of peptidomimetics, and probes for studying biological systems. google.com

Structural Classification and Research Rationale for 3-Amino-3-(5-methyl-2-furyl)propanoic acid

This compound is classified as a β-amino acid, meaning the amino group is attached to the third carbon atom from the carboxyl group. This structural feature distinguishes it from the proteinogenic α-amino acids and can confer resistance to enzymatic degradation, making it an attractive component for designing more stable peptide-based drugs. The presence of the 5-methyl-2-furyl group suggests potential for specific biological interactions, though this remains to be experimentally verified.

Overview of Research Trajectories for Non-Proteinogenic α-Amino Acids

Research into non-proteinogenic amino acids is a burgeoning field. Scientists are actively exploring new synthetic methods to create these novel building blocks and are investigating their incorporation into peptides and other molecules to enhance biological activity, stability, and target specificity. The development of efficient synthetic routes is crucial for making these compounds readily available for further research and potential therapeutic applications. illinois.edu

Due to the limited availability of specific research data for this compound, detailed research findings and data tables for this particular compound cannot be provided at this time. The information presented serves as a contextual framework based on related classes of compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(5-methylfuran-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWQYAAGGVGLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396813 | |

| Record name | 3-amino-3-(5-methyl-2-furyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439121-19-4 | |

| Record name | 3-amino-3-(5-methyl-2-furyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 3 5 Methyl 2 Furyl Propanoic Acid and Analogues

Strategies for Carbon-Carbon Bond Formation in α-Amino Acid Synthesis

The construction of the carbon skeleton is a pivotal step in the synthesis of α-amino acids and their β-analogs. Various strategies have been devised to form the crucial carbon-carbon bonds, including Michael additions and radical acylations.

Michael Addition Approaches to Furan-Containing α-Amino Acids

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool for carbon-carbon bond formation. In the context of furan-containing amino acids, this approach has been utilized to introduce the furan (B31954) moiety. For instance, the synthesis of pyrazole-containing α-amino acids has been achieved through a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. rsc.org This methodology involves the reaction of an aspartic acid-derived β-keto phosphonate (B1237965) ester with aromatic aldehydes via a Horner–Wadsworth–Emmons reaction to yield β-aryl α,β-unsaturated ketones. Subsequent treatment with phenylhydrazine (B124118) leads to the formation of the pyrazole (B372694) ring through a cyclization-oxidation sequence.

Another relevant strategy involves the Michael-type addition of ethyl bromodifluoroacetate to α,β-unsaturated α-amino acid derivatives, which has been successful in synthesizing fluorinated amino acids. researchgate.net While not directly involving furan, this method highlights the versatility of Michael additions in creating complex amino acid structures.

Radical Acylation Protocols for γ-Oxo-α-Amino Acid Precursors

Radical chemistry offers a complementary approach to carbon-carbon bond formation. A recently developed light-mediated, deoxygenative protocol provides efficient access to γ-oxo-α-amino acid derivatives, which can serve as precursors to various amino acids. nih.govacs.orgacs.org This method utilizes photoredox catalysis in conjunction with triphenylphosphine (B44618) to generate acyl radicals from readily available carboxylic acids, including those with furan moieties. nih.govacs.orgacs.org These acyl radicals then add to a suitable acceptor, leading to the formation of γ-oxo-α-amino acids in good yields. nih.govacs.orgacs.org This approach is notable for its broad substrate scope, tolerating a wide range of functional groups. nih.govacs.orgacs.org

Asymmetric Synthesis of Enantiomerically Enriched Furan-Substituted Amino Acids

Controlling the stereochemistry during synthesis is crucial for producing enantiomerically pure amino acids, which is often essential for their biological activity. Asymmetric synthesis methodologies, including the use of chiral auxiliaries and transition metal catalysis, have been effectively employed.

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. This strategy has been widely applied in the asymmetric synthesis of amino acids. For example, chiral sulfinyl auxiliaries have been instrumental in the diastereoselective preparation of fluorinated amines and amino acids. bioorganica.com.ua The use of N-tert-butanesulfinyl imines, derived from aldehydes and tert-butanesulfinamide, allows for the diastereoselective addition of various nucleophiles, leading to the formation of chiral amines with high stereocontrol.

In a similar vein, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been used as a chiral auxiliary for the synthesis of optically active amino acids. tcichemicals.com The reaction of racemic α-amino acids with this auxiliary in the presence of nickel nitrate (B79036) leads to isomerization at the α-position, ultimately yielding (S)-amino acids with high optical purity after hydrolysis. tcichemicals.com

Transition Metal-Catalyzed Asymmetric Hydrogenation of Furan-Containing Imines

Transition metal-catalyzed asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral amines and their derivatives. This approach typically involves the reduction of a prochiral imine or enamine using a chiral catalyst. Iridium catalysts bearing bicyclic pyridine-phosphinite ligands have been successfully used for the enantioselective hydrogenation of substituted furans. nih.gov While this specific example focuses on the furan ring itself, the principle can be extended to furan-containing imines to produce chiral amines.

The asymmetric transfer hydrogenation of imines is another valuable technique. For instance, the transfer hydrogenation of aryl and benzofuranyl 2-tert-butylaminoethanones using a rhodium catalyst has produced the corresponding β-tert-butylamino alcohols with excellent enantioselectivity (97–99% ee). researchgate.net

Stereochemical Control in the Synthesis of 3-Amino-3-(5-methyl-2-furyl)propanoic acid

Achieving specific stereochemical control in the synthesis of β-amino acids like this compound is a significant challenge. The strategies mentioned above, particularly those employing chiral auxiliaries, are directly applicable.

The use of chiral auxiliaries, such as those based on trans-2-phenylcyclohexanol or oxazolidinones, can effectively control the stereochemistry during carbon-carbon bond formation steps. wikipedia.org For example, attaching a chiral auxiliary to a glycine (B1666218) equivalent allows for diastereoselective alkylation, which, after removal of the auxiliary, yields an enantiomerically enriched α-amino acid. A similar strategy can be envisioned for the synthesis of β-amino acids.

Furthermore, the absolute configuration of related compounds, such as 3-Amino-2-phenylpropionic acid, has been determined through chemical correlation, providing a basis for understanding the stereochemical outcomes of synthetic routes.

Table of Synthetic Methodologies and Key Features

| Methodology | Key Reaction | Substrates | Key Features | Reference(s) |

| Michael Addition | Conjugate addition | α,β-Unsaturated compounds, Nucleophiles | Forms C-C bonds, Versatile for various substituents | rsc.orgresearchgate.net |

| Radical Acylation | Photoredox-catalyzed radical addition | Carboxylic acids, Radical acceptors | Access to γ-oxo-α-amino acid precursors, Broad functional group tolerance | nih.govacs.orgacs.org |

| Chiral Auxiliary | Diastereoselective reactions | Prochiral substrates with attached chiral group | High stereocontrol, Auxiliary is removable and often recoverable | wikipedia.orgbioorganica.com.uatcichemicals.com |

| Asymmetric Hydrogenation | Enantioselective reduction of C=N or C=C bonds | Imines, Enamines, Substituted furans | Direct formation of chiral centers, High enantioselectivity | nih.govresearchgate.net |

Synthetic Approaches to Furan-Containing Propanoic Acid Scaffolds

The synthesis of furan-containing propanoic acid scaffolds, the foundational structure of this compound, can be achieved through several distinct methodologies. These routes often begin with readily available furan derivatives and employ classical and modern organic chemistry reactions to build the desired propanoic acid side chain.

One common strategy involves the condensation of furan-2-carbaldehydes with active methylene (B1212753) compounds. For instance, the reaction of substituted furan-2-carbaldehydes with malonic acid in the presence of a base like pyridine (B92270) and a catalyst such as piperidine (B6355638) yields 3-(furan-2-yl)propenoic acids. mdpi.com These unsaturated intermediates can then undergo further reactions to produce the saturated propanoic acid backbone.

A notable method for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives is the hydroarylation of 3-(furan-2-yl)propenoic acids. This reaction utilizes a Brønsted superacid, such as triflic acid (TfOH), to activate the carbon-carbon double bond for attack by an arene. mdpi.com This approach allows for the introduction of an aryl group at the 3-position of the propanoic acid chain. The reaction conditions for this hydroarylation are summarized in the table below.

Table 1: Synthesis of 3-(Furan-2-yl)-3-phenylpropanoic Acid via Hydroarylation

| Starting Material | Arene | Acid Catalyst | Yield (%) |

|---|---|---|---|

| 3-(Furan-2-yl)propenoic acid | Benzene | TfOH | 33 |

| 3-(Furan-2-yl)propenoic acid | Benzene | AlBr₃ | 52 |

| 3-(Furan-2-yl)propenoic acid | Benzene | AlCl₃ | 65 |

For the introduction of the crucial amino group to form β-amino acids, several catalytic asymmetric methods have been developed. These methods are essential for controlling the stereochemistry at the β-carbon, which is often critical for biological activity.

One such enantioselective approach is the asymmetric Friedel-Crafts reaction. For example, a diphenylamine-tethered bisoxazoline Zn(II) complex can catalyze the addition of 2-methoxyfuran (B1219529) to aromatic nitroalkenes. The resulting nitro compound can then be reduced to the corresponding β-amino furan derivative. This method provides a pathway to chiral β²-amino acids.

Another powerful strategy is the catalytic asymmetric Henry reaction. Chiral β-amino alcohol ligands in combination with copper(II) have been shown to be effective catalysts for the reaction between benzofuran-2-carbaldehydes and nitromethane. rsc.org This reaction produces chiral β-nitro alcohols with high enantioselectivity, which can then be converted to the desired β-amino alcohols. rsc.org While demonstrated for benzofuran (B130515) derivatives, this methodology holds potential for adaptation to other furan-based aldehydes.

Modern advancements in catalysis have also led to the development of copper-hydride (CuH) catalyzed hydroamination reactions. This method allows for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds using an electrophilic aminating reagent. nih.gov This approach is highly valuable due to the direct formation of the C-N bond at the β-position.

General strategies for the synthesis of β-amino acids, which can be adapted for furan-containing substrates, include:

Catalytic Asymmetric Hydrogenation: The hydrogenation of β-aminoacrylic acid derivatives using chiral rhodium or ruthenium catalysts is a well-established method for producing enantiomerically enriched β-amino acids. rsc.org

Mannich-type Reactions: The condensation of a furan, an aldehyde, and an amine (or ammonia) can provide a direct route to β-amino furan derivatives. The development of catalytic, enantioselective versions of this reaction has made it a powerful tool in organic synthesis. rsc.org

Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated esters, amides, or other carbonyl compounds is a fundamental approach to β-amino acid synthesis. nih.govresearchgate.net The use of chiral catalysts or chiral auxiliaries can render this reaction highly stereoselective.

The table below summarizes some of the key synthetic strategies for accessing furan-containing propanoic acid scaffolds and their amino derivatives.

Table 2: Overview of Synthetic Methodologies

| Method | Key Reagents/Catalysts | Intermediate/Product Type |

|---|---|---|

| Knoevenagel Condensation | Furan-2-carbaldehyde, Malonic acid, Piperidine | 3-(Furan-2-yl)propenoic acid |

| Hydroarylation | 3-(Furan-2-yl)propenoic acid, Arene, TfOH/AlCl₃ | 3-Aryl-3-(furan-2-yl)propanoic acid |

| Asymmetric Friedel-Crafts Reaction | 2-Methoxyfuran, Nitroalkene, Chiral Zn(II) complex | β-Nitro furan derivative |

| Asymmetric Henry Reaction | Furan-2-carbaldehyde, Nitromethane, Chiral Cu(II) complex | β-Nitro alcohol |

| Catalytic Hydroamination | α,β-Unsaturated furan derivative, Aminating agent, CuH catalyst | β-Amino furan derivative |

These methodologies provide a versatile toolkit for the synthesis of this compound and a wide array of its analogues, enabling the exploration of their chemical and physical properties.

Chemical Reactivity and Derivatization of 3 Amino 3 5 Methyl 2 Furyl Propanoic Acid

Reactivity of the Amino Functionality

The primary amino group in 3-Amino-3-(5-methyl-2-furyl)propanoic acid is a key site for derivatization, allowing for the introduction of a variety of substituents through several common reactions.

One of the most fundamental reactions of the amino group is N-acylation , which involves the formation of an amide bond with an acylating agent such as an acyl chloride or an acid anhydride. This reaction is often used to introduce specific functionalities or to protect the amino group during subsequent synthetic steps. A common protecting group for amino acids is the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate. This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions.

The amino group can also participate in peptide bond formation . In the presence of coupling agents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., PyBOP), this compound can be coupled with other amino acids or peptides to create novel peptidomimetics. The incorporation of this unnatural amino acid can introduce unique conformational constraints and properties to the resulting peptide chains.

Furthermore, the amino functionality can undergo reductive amination . This reaction, typically involving a carbonyl compound (an aldehyde or a ketone) and a reducing agent (e.g., sodium cyanoborohydride), results in the formation of a secondary or tertiary amine. This provides a straightforward method for N-alkylation.

Below is a table summarizing typical reactions involving the amino functionality of β-amino acids, which are applicable to this compound.

| Reaction Type | Reagents and Conditions | Product |

| N-Acylation (Boc Protection) | Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane) | N-Boc-3-amino-3-(5-methyl-2-furyl)propanoic acid |

| Amide Coupling | Carboxylic acid, coupling agent (e.g., EDC/HOBt), base (e.g., DIPEA), solvent (e.g., DMF) | N-Acyl-3-amino-3-(5-methyl-2-furyl)propanoic acid derivative |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH3CN), solvent (e.g., methanol) | N-Alkyl-3-amino-3-(5-methyl-2-furyl)propanoic acid |

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers another avenue for derivatization, allowing for the formation of esters, amides, and other related functional groups.

Esterification is a common transformation, typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents. Methyl and ethyl esters are often synthesized to increase the compound's solubility in organic solvents or to protect the carboxylic acid during reactions targeting other parts of the molecule.

The carboxylic acid can also be converted into an amide by reaction with a primary or secondary amine, facilitated by a coupling agent. This reaction is fundamental for creating a wide array of derivatives with diverse biological activities. The choice of the amine component allows for the introduction of various substituents, thereby modulating the physicochemical properties of the parent molecule.

Additionally, the carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride. This transformation opens up further possibilities for derivatization at the newly formed hydroxyl group.

The following table outlines common transformations of the carboxylic acid moiety.

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., methanol, ethanol), acid catalyst (e.g., H2SO4) or coupling agent | Alkyl 3-amino-3-(5-methyl-2-furyl)propanoate |

| Amide Formation | Amine (primary or secondary), coupling agent (e.g., HATU), base (e.g., DIPEA), solvent (e.g., DMF) | This compound amide derivative |

| Reduction | Reducing agent (e.g., LiAlH4), solvent (e.g., THF) | 3-Amino-3-(5-methyl-2-furyl)propan-1-ol |

Chemical Modifications of the 5-Methyl-2-furyl Ring System

The 5-methyl-2-furyl ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The positions on the furan (B31954) ring are not equally reactive; electrophilic attack preferentially occurs at the C5 and C2 positions due to the stabilizing effect of the oxygen atom on the intermediate carbocation. mdpi.comquora.com In the case of this compound, these positions are already substituted. Therefore, further electrophilic substitution would be directed to the less reactive C3 and C4 positions, and would likely require more forcing conditions.

Typical electrophilic substitution reactions that furan rings undergo include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. However, the presence of the amino and carboxylic acid groups in the side chain can influence the reactivity and regioselectivity of these reactions. It is often necessary to protect these functional groups prior to performing reactions on the furan ring to avoid undesired side reactions.

The furan ring can also participate in cycloaddition reactions , such as the Diels-Alder reaction, where it can act as the diene component. This reactivity provides a pathway to more complex, polycyclic structures.

Below is a table of potential electrophilic substitution reactions on the furan ring, keeping in mind that the existing substitution pattern will influence the feasibility and outcome of these reactions.

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | Nitrating agent (e.g., acetyl nitrate) | 3-Amino-3-(4-nitro-5-methyl-2-furyl)propanoic acid |

| Bromination | Brominating agent (e.g., NBS) | 3-Amino-3-(4-bromo-5-methyl-2-furyl)propanoic acid |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid catalyst (e.g., AlCl3) | 3-Amino-3-(4-acyl-5-methyl-2-furyl)propanoic acid |

Strategies for Scaffold Elaboration and Conjugation

The trifunctional nature of this compound makes it an excellent scaffold for the development of more complex molecules and for conjugation to other chemical entities. The selective protection and deprotection of the amino and carboxylic acid groups are central to these strategies.

For instance, by protecting the amino group with a Boc group, the carboxylic acid moiety can be selectively coupled to another molecule. Subsequent deprotection of the amino group then allows for further derivatization at this position. This orthogonal protection strategy is a cornerstone of modern organic synthesis and is particularly important in the construction of complex natural products and pharmaceuticals.

This scaffold can be conjugated to a variety of molecules, including:

Peptides: To create novel peptidomimetics with altered secondary structures and biological activities.

Fluorescent dyes: To generate probes for biological imaging.

Polymers: To create functionalized materials with specific properties.

Drug molecules: To develop prodrugs or to modify the pharmacokinetic properties of existing drugs.

The choice of conjugation chemistry will depend on the nature of the molecule to be attached and the desired linkage. Common conjugation methods include amide bond formation, esterification, and the formation of stable C-N bonds through reductive amination.

The following table provides a conceptual overview of scaffold elaboration strategies.

| Strategy | Description | Example Application |

| Orthogonal Protection | Sequential protection and deprotection of the amino and carboxyl groups to allow for selective modification at each site. | Solid-phase peptide synthesis incorporating the title compound as a non-canonical amino acid. |

| Bifunctional Linking | Using both the amino and carboxyl groups to link two different molecular entities to the scaffold. | Synthesis of a bifunctional molecule for targeted drug delivery. |

| Ring Functionalization | Modification of the furan ring to introduce additional points of attachment or to modulate the electronic properties of the scaffold. | Development of novel ligands for metal catalysis. |

Advanced Spectroscopic and Structural Elucidation of 3 Amino 3 5 Methyl 2 Furyl Propanoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For chiral molecules like 3-Amino-3-(5-methyl-2-furyl)propanoic acid, NMR is particularly vital for assigning the relative stereochemistry of its stereocenters. nih.gov

The stereochemical assignment is primarily achieved through the analysis of proton (¹H) NMR spectra. The coupling constants (J-values) between vicinal protons, specifically the protons on the α-carbon and β-carbon of the propanoic acid backbone, are of utmost importance. The magnitude of this coupling is described by the Karplus equation, which correlates the dihedral angle between the protons to the J-value. By determining these coupling constants, the preferred conformation of the molecule in solution can be inferred, which in turn helps in assigning the relative configuration (syn or anti) of the substituents on the C2 and C3 atoms.

For derivatives of this compound, the characteristic signals would include those from the furan (B31954) ring, the methyl group, and the propanoic acid chain. The furan protons typically appear as doublets, and the protons of the propanoic acid backbone (at the α and β positions) would exhibit distinct splitting patterns depending on their stereochemical relationship.

Table 1: Representative ¹H NMR Data for a Derivative of this compound

| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

|---|---|---|---|

| H3 (Furan) | ~6.10 | d | ~3.1 |

| H4 (Furan) | ~5.95 | d | ~3.1 |

| CH (β-position) | ~4.50 | dd | ~8.5, 5.0 |

| CH₂ (α-position) | ~2.70-2.90 | m | - |

Note: Data is illustrative and based on typical values for similar furan-containing β-amino acid structures.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) would include:

Decarboxylation: Loss of a CO₂ molecule (44 Da) from the carboxylic acid group.

Loss of Water: Elimination of H₂O (18 Da).

Cleavage of the Furan Moiety: Fragmentation of the bond between the β-carbon and the furan ring, leading to a characteristic furfuryl-type cation.

Amine Group Fragmentation: Loss of ammonia (B1221849) or related nitrogen-containing fragments.

Analyzing these fragments allows researchers to piece together the structure of the parent molecule and confirm the connectivity of its atoms.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z (Predicted) | Ion Identity | Description |

|---|---|---|

| 183.08 | [M]⁺ | Molecular Ion |

| 165.07 | [M-H₂O]⁺ | Loss of water |

| 138.07 | [M-COOH]⁺ | Loss of carboxyl group |

Note: The m/z values are hypothetical and correspond to the exact mass of the predicted fragments for the parent compound.

X-ray Crystallography for Determination of Absolute Configuration

While NMR can determine the relative stereochemistry, X-ray crystallography is the definitive method for establishing the absolute configuration of a chiral molecule. nih.gov This technique requires a high-quality single crystal of the compound. researchgate.net The crystal diffracts X-rays in a unique pattern, which can be used to build a three-dimensional electron density map of the molecule. researchgate.neted.ac.uk

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. researchgate.net This effect breaks the inversion symmetry of the diffraction pattern, meaning that the intensities of certain pairs of reflections (known as Bijvoet pairs) are no longer identical. researchgate.net

By analyzing these intensity differences, the absolute arrangement of atoms in space can be determined. ed.ac.uk The result is often expressed using the Flack parameter; a value close to 0 indicates that the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct. ox.ac.uk For organic molecules containing only light atoms (C, H, N, O), the anomalous scattering effect is weak, but modern diffractometers and computational methods enable reliable assignment. researchgate.neted.ac.uk Co-crystallization with a molecule of known chirality or the formation of a salt with a heavy atom can enhance the effect and facilitate the determination. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating the enantiomers of a chiral compound and determining its enantiomeric purity or enantiomeric excess (e.e.). yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. yakhak.orgnih.gov

A variety of CSPs are available for the separation of amino acids and their derivatives, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), crown ethers, and macrocyclic antibiotics like teicoplanin. google.comsigmaaldrich.com The choice of CSP and the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol) are critical for achieving successful separation. yakhak.org

To assess the enantiomeric purity of a sample of this compound, the sample is injected into the HPLC system. The resulting chromatogram will show two distinct peaks if both enantiomers are present. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess can be calculated using the areas of the two peaks, providing a quantitative measure of the sample's purity. nih.gov

Table 3: Illustrative Chiral HPLC Separation Data

| Enantiomer | Retention Time (t_R) (min) | Peak Area (%) |

|---|---|---|

| (R)-enantiomer | 10.2 | 99.5 |

| (S)-enantiomer | 12.5 | 0.5 |

| Conditions | Column: Chiralpak IA; Mobile Phase: Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm |

Note: This data is a hypothetical example demonstrating the outcome of a successful enantiomeric purity assessment.

Computational Chemistry and Molecular Modeling of 3 Amino 3 5 Methyl 2 Furyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. researchgate.net These calculations can elucidate the distribution of electrons within 3-Amino-3-(5-methyl-2-furyl)propanoic acid, which in turn dictates its chemical reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution. The MEP map identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be electron-rich centers, while the hydrogen atoms of the amino and carboxylic acid groups would be electron-poor. Analysis of Mulliken charges provides a quantitative measure of the partial atomic charges, further refining the prediction of reactive sites.

Table 1: Representative Quantum Chemical Properties Calculated for this compound Note: These values are illustrative and represent typical outputs from DFT calculations.

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 3.8 Debye | Measures the overall polarity of the molecule |

| Mulliken Charge on N | -0.75 e | Quantifies the negative charge on the nitrogen atom |

| Mulliken Charge on O (carbonyl) | -0.68 e | Quantifies the negative charge on the carbonyl oxygen |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. For this compound, a β-amino acid, MD simulations are essential for exploring its conformational landscape. scirp.org β-amino acids are known for their propensity to form stable, well-defined secondary structures in peptides. researchgate.net

MD simulations can predict the most stable conformations of the molecule by analyzing the torsional angles of its backbone. scirp.org The flexibility of the molecule, particularly the rotation around the single bonds connecting the furan (B31954) ring, the chiral center, and the propanoic acid chain, can be assessed. This analysis helps in understanding how the molecule might adapt its shape to fit into a binding site or interact with other molecules.

Simulations in an explicit solvent, such as water, reveal how the molecule interacts with its environment. Hydrogen bonds between the amino and carboxyl groups of the molecule and surrounding water molecules are critical for its solubility and stability in aqueous media. The furan ring and methyl group introduce hydrophobic character, influencing how the molecule orients itself in different solvent environments. nih.gov

Ligand-Protein Docking Studies for Elucidating Receptor Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets for this compound and understanding the molecular basis of its activity. The furan nucleus is a component of many biologically active compounds, making its derivatives interesting candidates for drug discovery. researchgate.netutripoli.edu.ly

In a docking study, the 3D structure of the compound is placed into the binding site of a protein, and various conformations are sampled. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol. The analysis of the best-scoring poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. jbcpm.com For example, the amino group could act as a hydrogen bond donor, the carboxyl group as both a donor and acceptor, and the furan ring could engage in hydrophobic or pi-stacking interactions. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target Note: This table presents a hypothetical scenario to demonstrate typical docking study outputs.

| Parameter | Result | Details |

| Binding Affinity | -7.8 kcal/mol | Suggests a potentially strong binding interaction. |

| Hydrogen Bonds | 3 | Formed between the ligand's NH2/COOH groups and residues Asp145, Gln85. |

| Hydrophobic Interactions | 5 | Involving the furan ring and methyl group with residues Leu22, Val70, Ala50. |

| Key Interacting Residues | Asp145, Gln85, Leu22 | Highlights the critical amino acids in the binding pocket for this interaction. |

In Silico Screening and Rational Design of Novel Analogues

The structure of this compound can serve as a scaffold for the rational design of new analogues with potentially improved properties. nih.gov In silico screening allows for the rapid evaluation of a large virtual library of these analogues against a specific biological target, saving significant time and resources compared to traditional synthesis and testing.

The design process involves systematically modifying the parent structure. For instance, substituents could be added to the furan ring, the alkyl chain could be lengthened or shortened, or the amino and carboxyl groups could be replaced with other functional groups. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural modifications with changes in biological activity, guiding the design process toward more potent compounds. nih.gov

Following the design of a virtual library, high-throughput virtual screening (HTVS) can be performed using molecular docking. The top-ranked compounds from this screening can then be subjected to more rigorous computational analysis, such as MD simulations, to confirm the stability of the predicted binding poses before they are prioritized for chemical synthesis and biological evaluation.

Biological Activity and Mechanistic Investigations of 3 Amino 3 5 Methyl 2 Furyl Propanoic Acid and Its Derivatives Pre Clinical Focus

Assessment of Cellular Viability and Proliferation Modulation

The modulation of cellular viability and proliferation is a key area of investigation for novel therapeutic agents, particularly in the context of cancer. Research into furan-containing propanoic acid derivatives has revealed potential anti-proliferative and anti-migration effects.

Derivatives of 3-aminopropanoic acid incorporating a furan (B31954) ring have been shown to possess anti-cancer properties. Specifically, a derivative of 3-((4-hydroxyphenyl)amino)propanoic acid featuring a 2-furyl substituent has demonstrated notable activity. nih.gov In a study evaluating a series of these derivatives, the compound containing the 2-furyl group was identified as a promising candidate, exhibiting structure-dependent anticancer activity against A549 non-small cell lung cancer cells. nih.gov The presence of the 2-furyl substituent is considered a strong pharmacophore that contributes to cytotoxic properties. nih.gov

While direct studies on 3-Amino-3-(5-methyl-2-furyl)propanoic acid are limited, the data from analogous structures suggest that the furan ring plays a crucial role in the anti-proliferative activity of these compounds. The table below summarizes the anti-proliferative activity of a key 2-furyl containing derivative.

| Compound | Cell Line | Effect | Reference |

| 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) | A549 (Non-small cell lung cancer) | Demonstrated potent anticancer activity and selectivity towards cancerous cells over non-transformed Vero cells. | nih.gov |

| 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) | Vero (Non-cancerous kidney cells) | Showed favorable cytotoxicity, indicating selectivity for cancer cells. | nih.gov |

In addition to inhibiting proliferation, the suppression of cellular migration is a critical aspect of anti-cancer therapy, as it relates to the prevention of metastasis. The aforementioned 3-((4-hydroxyphenyl)amino)propanoic acid derivative with a 2-furyl substituent was also found to reduce the migration of A549 cells. nih.gov This suggests that furan-containing propanoic acid derivatives could be further explored for developing agents that can inhibit cancer cell motility. nih.gov

Characterization of Antioxidant Properties and ROS Modulation

Furan derivatives are known to possess antioxidant properties, which are often attributed to the electron-donating nature of the furan ring. nih.gov This allows them to scavenge free radicals and modulate the levels of reactive oxygen species (ROS). The anti-inflammatory properties of natural furan fatty acids are thought to be closely linked to their high antioxidant capabilities. nih.gov

A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that these compounds, particularly a derivative containing a 2-furyl substituent, harbor antioxidant activity. nih.gov The phenolic group within these derivatives is believed to confer significant antioxidative potential, which is important for modulating oxidative stress pathways. nih.gov This suggests that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold could be utilized for developing candidates with both anticancer and antioxidant activities. nih.gov The most promising derivative from this study, which contains a 2-furyl substituent, exhibited potent antioxidant properties in a DPPH radical scavenging assay. nih.gov

Exploration of Molecular Targets and Signal Transduction Pathways (e.g., GPR40 agonists, if applicable to furan-propanoic acid derivatives)

A significant area of research for furan-propanoic acid derivatives is their activity as agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). nih.govnih.gov GPR40 is a potential therapeutic target for type 2 diabetes mellitus because of its role in enhancing glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. nih.gov

Several classes of synthetic GPR40 agonists have been developed, with many featuring a propanoic acid moiety. nih.govnih.gov While a variety of scaffolds have been explored, including indole-5-propanoic acid and 3-(1,3,4-thiadiazol-2-yl)propanoic acid, the core structure often mimics that of endogenous fatty acid ligands. nih.govtandfonline.com The development of GPR40 agonists has faced challenges such as poor efficacy and toxicity issues, leading to ongoing research into novel chemical classes with improved properties. nih.gov The table below presents examples of propanoic acid derivatives investigated as GPR40 agonists.

| Compound Class | Target | Activity | Reference |

| Indole-5-propanoic acid derivatives | GPR40/FFAR1 | Potent agonistic activity with EC50 values in the nanomolar range. | nih.gov |

| 3-(1,3,4-Thiadiazol-2-yl)propanoic acid derivatives | GPR40/FFAR1 | Micromolar activation of the target receptor. | tandfonline.com |

| 3-(4-Aryloxyaryl)-propanoic acid derivatives | GPR40/FFAR1 | Potent agonistic activity. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of therapeutic compounds. For furan-containing compounds, SAR studies have provided insights into the structural requirements for their various biological activities. ijabbr.com

In the context of GPR40 agonism, SAR studies of various propanoic acid derivatives have highlighted key structural features. For instance, in a series of indole-5-propanoic acid derivatives, specific substitutions on the indole (B1671886) ring were found to significantly impact their agonistic potency. nih.gov Similarly, for 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime moiety was found to significantly enhance antiproliferative activity against lung cancer cells. mdpi.com

The development of GPR40 agonists has also focused on modifying the core scaffold to improve metabolic stability and other pharmacokinetic properties. For example, substitutions on the beta position of the propanoic acid group have been employed to prevent β-oxidation. nih.gov The exploration of different heterocyclic replacements for the more common phenyl ring in 3-arylpropionic acid GPR40 agonists, such as the use of a 1,3,4-thiadiazole (B1197879) ring, represents another strategy to improve properties like aqueous solubility. tandfonline.comfigshare.com

Applications in Chemical Biology and Medicinal Chemistry

Utilization as a Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. Amino acids are a prominent class of such building blocks due to their natural abundance and inherent chirality. nih.gov 3-Amino-3-(5-methyl-2-furyl)propanoic acid, as a non-proteinogenic amino acid, possesses a stereocenter at the C-3 carbon, making it a valuable chiral synthon.

The strategic use of modified amino acids as chiral building blocks allows for the construction of intricate molecular architectures with multiple stereogenic centers. researchgate.net For instance, derivatives of amino acids, such as N,N-dibenzylamino aldehydes, are highly effective in diastereoselective reactions for producing compounds like α-amino aziridines. nih.gov The furan (B31954) moiety of this compound introduces further chemical functionality that can be exploited in various synthetic transformations, expanding its utility beyond that of simple amino acids. Its structure provides a rigid and defined spatial arrangement of functional groups (amino, carboxyl, and the methyl-furan ring), which is essential for asymmetric synthesis.

Development of Novel Pharmacophores and Molecular Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound serves as an excellent scaffold for developing new pharmacophores.

The furan ring is a particularly promising scaffold for discovering biologically active compounds. ijabbr.comijabbr.com Its key attributes include:

Electron-Rich Nature : The furan ring's high electron density facilitates strong electronic interactions with biological targets like enzymes and receptors. ijabbr.com

Aromaticity : This property confers stability to the molecules, potentially enhancing their metabolic stability and bioavailability. ijabbr.com

Functional Group Versatility : The furan scaffold can be readily modified with various functional groups, allowing for the synthesis of a diverse library of derivatives. ijabbr.com

The combination of the furan ring with the β-amino acid backbone creates a versatile scaffold. Research on similar structures, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has shown their promise as scaffolds for developing new anticancer agents. mdpi.com This highlights the potential of the propanoic acid framework in medicinal chemistry.

| Structural Component | Pharmacophoric Feature | Potential Contribution to Biological Activity |

|---|---|---|

| Furan Ring | Aromatic, Electron-Rich System | Participates in π-π stacking and hydrogen bonding; enhances binding affinity to biological targets. ijabbr.com |

| Amino Group | Hydrogen Bond Donor/Acceptor, Basic Center | Forms key electrostatic and hydrogen bond interactions with receptor sites. |

| Carboxylic Acid Group | Hydrogen Bond Donor/Acceptor, Acidic Center | Engages in ionic interactions and hydrogen bonding; improves solubility. |

| 5-Methyl Group | Hydrophobic Moiety | Can occupy hydrophobic pockets in a binding site, potentially increasing potency and selectivity. |

Integration into Peptidomimetic Structures and Peptide Analogs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced metabolic stability, oral bioavailability, and target selectivity. researchgate.net A common strategy in peptidomimetic design is the incorporation of non-canonical or "unnatural" amino acids. nih.gov this compound is a β-amino acid, a class of unnatural amino acids frequently used in this context.

The integration of this compound into peptide chains offers several advantages:

Proteolytic Resistance : The β-amino acid backbone is not recognized by proteases, the enzymes that degrade natural peptides, thus increasing the molecule's half-life in the body. nih.gov

Conformational Constraint : The substitution pattern on the β-amino acid can induce specific, stable secondary structures, such as helices and turns, which can be crucial for biological activity.

Side-Chain Mimicry : The 5-methyl-2-furyl group can act as a bioisostere for the side chains of natural aromatic amino acids like phenylalanine or tryptophan, potentially preserving or enhancing binding to the target receptor while introducing novel electronic and steric properties. mdpi.com

The use of unnatural amino acids is a well-established method for improving the therapeutic profile of peptides, leading to drugs with greater stability and efficacy. nih.govmdpi.com

Role in the Design of Biologically Active Furan-Containing Compounds

The furan nucleus is a core component of numerous biologically active compounds and approved drugs. ijabbr.comijabbr.com Furan derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.com this compound is a valuable precursor for the synthesis of novel, biologically active molecules that leverage the therapeutic potential of the furan scaffold.

Research has shown that derivatives of 3-aryl-3-(furan-2-yl)propanoic acid demonstrate significant antimicrobial activity. ijabbr.commdpi.com For example, certain compounds in this class have shown inhibitory effects against the yeast-like fungi Candida albicans as well as the bacteria Escherichia coli and Staphylococcus aureus at concentrations of 64 µg/mL. ijabbr.commdpi.com The synthesis of these active compounds often involves the reaction of furan-containing precursors with various arenes. mdpi.com

Furthermore, the strategic modification of the furan ring, such as the introduction of fluorine atoms, can lead to substantial changes in the physicochemical and biological properties of the resulting molecule, often enhancing metabolic stability and bioactivity. mdpi.com The availability of furanic compounds like furfural (B47365) from renewable biomass sources also makes them attractive starting materials for sustainable pharmaceutical production. ijabbr.commdpi.com

| Furan Derivative Class | Observed Biological Activity | Example Organisms Targeted |

|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acids | Antimicrobial, Antifungal | Candida albicans, Escherichia coli, Staphylococcus aureus ijabbr.commdpi.com |

| General Furan Scaffolds | Antibacterial, Antiviral, Anti-inflammatory, Anticancer ijabbr.com | Various pathogens and cell lines |

| Fluorinated Furans | Enhanced metabolic stability and bioactivity | Used in the design of drugs for various diseases mdpi.com |

Future Perspectives and Research Challenges for 3 Amino 3 5 Methyl 2 Furyl Propanoic Acid

Advancements in Stereoselective and Sustainable Synthetic Methodologies

A primary hurdle in the exploration of 3-Amino-3-(5-methyl-2-furyl)propanoic acid is the development of efficient, stereoselective, and sustainable synthetic routes. As a chiral molecule, the spatial arrangement of its substituents is crucial for biological activity, necessitating precise control over its stereochemistry.

Future synthetic strategies are expected to move beyond classical methods, which often require multiple steps and hazardous reagents. illinois.edu Promising modern approaches for the synthesis of β-amino acids include:

Catalytic Asymmetric Synthesis : This remains a major goal. Methods like transition metal-catalyzed hydrogenation, Mannich-type reactions, and conjugate additions are key areas of development for producing enantiomerically pure β-amino acids. rsc.org Adapting these methodologies to furan-containing substrates, which can be sensitive to certain catalysts and reaction conditions, is a significant challenge.

Advanced Catalytic Methods : Novel strategies such as palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines offer more direct pathways to β-amino acid derivatives from simple building blocks. illinois.edu Furthermore, metal-free photochemical methods, like the aminocarboxylation of alkenes, represent a frontier in green chemistry that could be applied to this target molecule. nih.govresearchgate.net

Sustainable and Bio-based Routes : The furan (B31954) ring in the target molecule can be derived from biomass sources like furfural (B47365), which is produced from agricultural waste. This opens the door to developing sustainable synthetic pathways. Methodologies such as the 'hydrogen borrowing' strategy, which uses catalysts to form C-N bonds with minimal waste, could be adapted for the amination of bio-derived precursors. springernature.com The direct catalytic fixation of nitrogen and carbon dioxide is another ambitious, long-term goal for the sustainable production of amino acids. rsc.org

The challenge lies in integrating stereocontrol with these sustainable methods to create a process that is both environmentally benign and capable of producing optically pure this compound.

Comprehensive Elucidation of Untapped Biological Activities and Pathways

The biological profile of this compound is largely unexplored, representing a significant opportunity for discovery. The furan scaffold is associated with a vast array of pharmacological effects, suggesting a broad range of potential activities for this compound. utripoli.edu.lysemanticscholar.org

Future research should focus on a systematic screening of the molecule to uncover its therapeutic potential. Key areas of investigation include:

Neurological Activity : Closely related α-amino acid derivatives, specifically (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogues, have been identified as potent and selective agonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This provides a strong rationale for investigating this compound and its derivatives as modulators of NMDA receptors, which are critical targets for neurological disorders.

Antimicrobial and Antifungal Activity : Furan derivatives have a long history as antimicrobial agents. ijabbr.commdpi.com Screening the compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains, is a logical step.

Anticancer and Anti-inflammatory Properties : Numerous furan-containing molecules have demonstrated cytotoxic effects against cancer cells and potent anti-inflammatory activity. utripoli.edu.lyresearchgate.net Evaluating the compound in relevant cancer cell lines and inflammatory pathway assays could reveal new therapeutic applications.

The following table summarizes the diverse biological activities observed in compounds containing the furan scaffold, highlighting the potential areas for investigating this compound.

| Biological Activity Class | Specific Examples of Activity in Furan Derivatives | Reference(s) |

| Central Nervous System | NMDA receptor agonism, antidepressant, anticonvulsant | utripoli.edu.lynih.gov |

| Antimicrobial | Antibacterial (Gram-positive & Gram-negative), Antifungal | ijabbr.comutripoli.edu.lymdpi.com |

| Anticancer | Cytotoxicity against various cancer cell lines | utripoli.edu.ly |

| Anti-inflammatory | Inhibition of inflammatory pathways | utripoli.edu.lysemanticscholar.org |

| Antiviral | Activity against various viruses | utripoli.edu.ly |

A significant research challenge will be to move from initial screening hits to understanding the specific molecular pathways and mechanisms of action. This will involve detailed biochemical and cellular assays to identify protein targets and elucidate how the compound exerts its biological effects.

Rational Design of Derivatives for Enhanced Selectivity and Efficacy

Once a primary biological activity is identified, the next challenge is to optimize the molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties. The principles of rational drug design and a systematic study of structure-activity relationships (SAR) will be paramount. nih.gov

Future research in this area should involve the creation of a focused library of derivatives based on the this compound scaffold. Key structural modifications could include:

Substitution on the Furan Ring : Replacing or modifying the C5-methyl group with other alkyl, aryl, or functional groups to probe interactions with biological targets.

Modification of the Amino Acid Backbone : N-alkylation or N-acylation of the amino group, or esterification of the carboxyl group, can significantly alter properties like solubility, cell permeability, and binding affinity.

Bioisosteric Replacement : Replacing the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole) to explore how changes in electronics and geometry affect activity, a strategy that has proven effective for related NMDA receptor agonists. researchgate.net

The table below outlines potential sites for chemical modification and the desired therapeutic outcomes.

| Modification Site | Type of Modification | Desired Outcome |

| Furan Ring (C5-position) | Alkyl chains, halogens, phenyl rings | Increased potency, improved target selectivity |

| Amino Group (-NH2) | Acylation, Alkylation | Modified binding interactions, prodrug development |

| Carboxyl Group (-COOH) | Esterification, Amidation | Enhanced cell permeability, altered pharmacokinetics |

| Furan Oxygen | Bioisosteric replacement (e.g., with Sulfur) | Novel binding modes, improved metabolic stability |

The challenge will be to use computational modeling and structural biology to guide these modifications, allowing for a more rational and efficient design process rather than relying solely on traditional trial-and-error synthesis. nih.gov

Addressing Scale-Up and Process Chemistry Challenges for Production

For any promising compound to move from a laboratory curiosity to a viable therapeutic or commercial product, a robust and scalable manufacturing process is essential. The transition from small-scale synthesis to large-scale production presents numerous challenges.

Key future research and development tasks include:

Process Optimization : The synthetic route must be optimized for safety, cost-effectiveness, and yield on a large scale. This involves minimizing the use of expensive catalysts, hazardous reagents, and cryogenic conditions.

Continuous Manufacturing : Shifting from traditional batch processing to continuous flow chemistry could offer significant advantages, including improved safety, consistency, and efficiency. researchgate.net Developing a continuous process for a multi-step, stereoselective synthesis is a complex but worthwhile goal.

Purification and Quality Control : Establishing scalable purification methods (e.g., industrial-scale chromatography or crystallization) to achieve the high purity required for pharmaceutical applications (>99%) is critical. researchgate.net The stability of the furan ring under various process conditions must also be thoroughly evaluated.

Stereochemical Integrity : A major challenge in scale-up is maintaining high enantiomeric purity. The chosen stereoselective method must be robust enough to perform consistently on a kilogram scale or larger, avoiding racemization during synthesis and purification. beilstein-journals.org

Addressing these process chemistry challenges early in the development timeline will be crucial for the successful translation of this compound from a research compound to a readily available chemical entity.

Q & A

Q. What are the recommended synthetic routes for 3-amino-3-(5-methyl-2-furyl)propanoic acid, and how do reaction conditions influence yield?

Methodology :

- Stepwise synthesis : Based on analogous furyl-containing amino acids (e.g., ), a multi-step approach is recommended:

- Coupling reaction : React 5-methylfuran-2-carbaldehyde with a nitroalkane (e.g., nitromethane) under basic conditions to form the β-nitro alcohol intermediate.

- Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN) under acidic conditions (yield: 85–90%) .

- Deprotection : Hydrolyze any protecting groups (e.g., tert-butoxycarbonyl, Boc) using concentrated HCl or trifluoroacetic acid (TFA) (yield: 70–75%) .

- Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol) and temperature (reflux vs. room temperature) to minimize side reactions like furan ring oxidation .

Q. How can key physicochemical properties (e.g., solubility, logP) of this compound be experimentally determined?

Methodology :

- Solubility : Use the ESOL method (Estimated SOLubility) to predict aqueous solubility based on molecular descriptors. For experimental validation:

- LogP : Measure partition coefficients using the shake-flask method (octanol/water) or calculate via software (e.g., XLOGP3: -2.32; consensus logP: 0.01) .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodology :

- NMR spectroscopy : Use - and -NMR to confirm the furyl group (δ ~6.0–7.5 ppm for furan protons) and stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) to verify molecular weight (exact mass: ~195.137 Da) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>95%) .

Q. What safety precautions are critical when handling this compound in the lab?

Methodology :

- Hazard mitigation :

- Emergency protocols : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound (e.g., enzyme inhibition)?

Methodology :

- In vitro assays :

- Enzyme inhibition : Screen against target enzymes (e.g., amino acid decarboxylases) using fluorometric or spectrophotometric assays. Include positive controls (e.g., α-methyl-DOPA) .

- Cell-based assays : Test cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assay, with EC₅₀ calculations .

- Dose-response analysis : Use nonlinear regression (GraphPad Prism) to determine IC₅₀ values and Hill coefficients .

Q. How can structural analogs of this compound be synthesized to study structure-activity relationships (SAR)?

Methodology :

- Substituent variation :

- Biological testing : Compare analogs’ binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

Methodology :

Q. What strategies can optimize the synthetic yield of this compound for scale-up studies?

Methodology :

- Catalyst screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for hydrogenation efficiency .

- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time .

- Process analytics : Monitor intermediates in real-time via inline FTIR or Raman spectroscopy .

Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed for this compound?

Methodology :

Q. What computational approaches are suitable for studying this compound’s interaction with biological targets?

Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses with target proteins (e.g., enzymes, receptors) .

- MD simulations : Run 100-ns simulations in GROMACS to assess complex stability and ligand-binding kinetics .

- QSAR modeling : Develop quantitative models using descriptors like TPSA (83.55 Ų) and molar refractivity (47.52) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.